molecular formula C11H13BrO2 B1407221 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one CAS No. 1557509-64-4

1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one

Cat. No.: B1407221
CAS No.: 1557509-64-4
M. Wt: 257.12 g/mol
InChI Key: UBQJGMRDLZKVSX-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.13 g/mol . It is characterized by the presence of a bromo-substituted phenyl ring and an ethanone group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one typically involves the bromination of 2-(propan-2-yloxy)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Scientific Research Applications

1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and receptor binding assays.

    Medicine: As a precursor in the development of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and ethanone moiety play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

  • 1-[4-Chloro-2-(propan-2-yloxy)phenyl]ethan-1-one
  • 1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-one
  • 1-[4-Iodo-2-(propan-2-yloxy)phenyl]ethan-1-one

Comparison: 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(4-bromo-2-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQJGMRDLZKVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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